
((((1S,2R,5S)-2-Isopropyl-5-methylcyclohexyl)oxy)carbonyl)-L-leucine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “((((1S,2R,5S)-2-Isopropyl-5-methylcyclohexyl)oxy)carbonyl)-L-leucine” is a derivative of L-leucine, an essential amino acid
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of “((((1S,2R,5S)-2-Isopropyl-5-methylcyclohexyl)oxy)carbonyl)-L-leucine” typically involves the protection of the hydroxyl group of menthol (1S,2R,5S)-2-Isopropyl-5-methylcyclohexanol) followed by coupling with L-leucine. The reaction conditions often include the use of protecting groups, coupling reagents, and solvents to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization, purification, and quality control to meet industrial standards.
Analyse Chemischer Reaktionen
Types of Reactions
“((((1S,2R,5S)-2-Isopropyl-5-methylcyclohexyl)oxy)carbonyl)-L-leucine” can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups present in the molecule.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts. The reaction conditions may vary depending on the desired product and the specific reaction being carried out.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, “((((1S,2R,5S)-2-Isopropyl-5-methylcyclohexyl)oxy)carbonyl)-L-leucine” can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies.
Biology
In biological research, this compound may be used to study the interactions between amino acids and other biomolecules. Its structural features can provide insights into protein folding and stability.
Medicine
In medicine, “this compound” may have potential applications in drug development. Its ability to interact with biological targets could make it a candidate for therapeutic agents.
Industry
In the industrial sector, this compound can be used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals. Its unique properties make it suitable for various industrial applications.
Wirkmechanismus
The mechanism of action of “((((1S,2R,5S)-2-Isopropyl-5-methylcyclohexyl)oxy)carbonyl)-L-leucine” involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved in its mechanism of action depend on the specific application and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (1S,2R,5S)-2-Isopropyl-5-methylcyclohexanol
- (1R,2S,5R)-2-Isopropyl-5-methylcyclohexanecarboxylic acid
- (1S,2R,5S)-2-Isopropyl-5-methylcyclohexyl 3-oxobutanoate
Uniqueness
“((((1S,2R,5S)-2-Isopropyl-5-methylcyclohexyl)oxy)carbonyl)-L-leucine” is unique due to its combination of a cyclohexyl group with L-leucine. This structural feature distinguishes it from other similar compounds and contributes to its specific properties and applications.
Eigenschaften
Molekularformel |
C17H31NO4 |
|---|---|
Molekulargewicht |
313.4 g/mol |
IUPAC-Name |
4-methyl-2-[(5-methyl-2-propan-2-ylcyclohexyl)oxycarbonylamino]pentanoic acid |
InChI |
InChI=1S/C17H31NO4/c1-10(2)8-14(16(19)20)18-17(21)22-15-9-12(5)6-7-13(15)11(3)4/h10-15H,6-9H2,1-5H3,(H,18,21)(H,19,20) |
InChI-Schlüssel |
JDNKQMWGCKCHBF-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CCC(C(C1)OC(=O)NC(CC(C)C)C(=O)O)C(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[(2-Amino-2-phenylacetyl)amino]-4-methylpentanoic acid](/img/structure/B15093486.png)
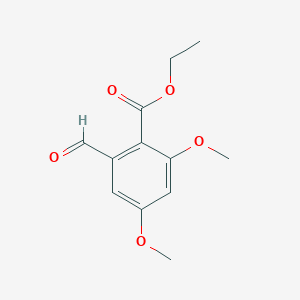
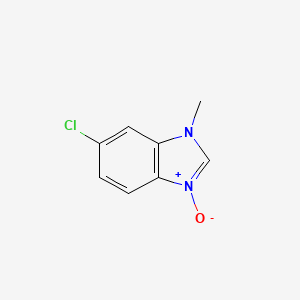
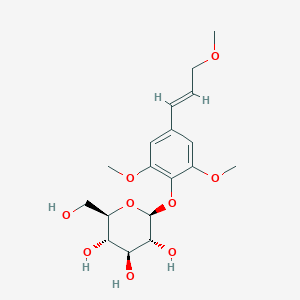
![2-[(2E)-3-methyl-2-(4-methylphenyl)sulfonyliminopyridin-1-yl]acetamide](/img/structure/B15093494.png)
![2-Pyridinepropanoic acid, beta-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-, (betaS)-](/img/structure/B15093502.png)
![Bicyclo[2.2.1]heptan-2-yltrimethoxysilane](/img/structure/B15093510.png)



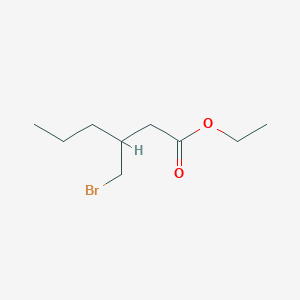
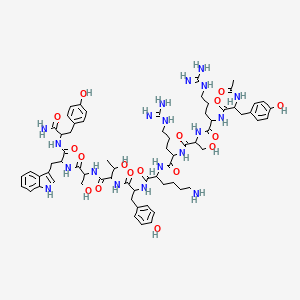
![Cyclopentanol, 1-[4-(trifluoromethyl)phenyl]-](/img/structure/B15093573.png)
